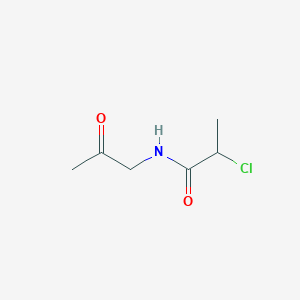
2-chloro-N-(2-oxopropyl)propanamide
Übersicht
Beschreibung
2-chloro-N-(2-oxopropyl)propanamide is a synthetic compound with a molecular weight of 163.6 . It has one chlorine, one ketone, and one carboxamide functional group.
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-N-(2-oxopropyl)propanamide . The InChI code for this compound is 1S/C6H10ClNO2/c1-4(9)3-8-6(10)5(2)7/h5H,3H2,1-2H3,(H,8,10) .Physical And Chemical Properties Analysis
The predicted boiling point of 2-chloro-N-(2-oxopropyl)propanamide is 312.9±27.0 °C and its predicted density is 1.148±0.06 g/cm3 . The predicted pKa value is 12.77±0.46 .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Intermediate Synthesis
2-chloro-N-(2-oxopropyl)propanamide: is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its reactivity, particularly the presence of the chloro group, allows for subsequent transformations that are pivotal in creating active pharmaceutical ingredients (APIs). This compound can undergo reactions such as hydrolysis and nucleophilic substitution, which are fundamental steps in the production of more complex drug molecules .
Metabolic Pathway Research
In the field of toxicology and pharmacology, 2-chloro-N-(2-oxopropyl)propanamide may serve as a model compound to study metabolic pathways. Its structure can be related to other compounds to predict metabolic reactions such as hydroxylation, dealkylation, and conjugation, which are important for understanding the metabolism of new drugs .
Analytical Chemistry
This compound can be used as a standard or reference material in analytical chemistry to develop and validate analytical methods like HPLC, LC-MS, and NMR. These methods are essential for the quality control of pharmaceuticals, ensuring that the products are free from impurities and conform to regulatory standards .
Research on Synthetic Opioids
The compound’s structure is somewhat analogous to fentanyl analogs, which have been a significant concern due to their high potential for addiction and severe adverse effects. By studying this compound, researchers can gain insights into the structure-activity relationships that govern the potency and toxicity of synthetic opioids .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-N-(2-oxopropyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO2/c1-4(9)3-8-6(10)5(2)7/h5H,3H2,1-2H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIPZMJZHFZHKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B1471081.png)


![{4-[(2-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride](/img/structure/B1471086.png)



![2-[(4-Chlorophenyl)sulfanyl]-6-fluorobenzoic acid](/img/structure/B1471092.png)




![4-[4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile](/img/structure/B1471101.png)